molecular formula C16H23NO4 B12816789 (S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid

Cat. No.: B12816789
M. Wt: 293.36 g/mol
InChI Key: NWPYPMKFDWKQEJ-GFCCVEGCSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid can then be purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amino acid after removal of the Boc group.

    Substitution: Formation of amides or peptides, depending on the reactants used.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid primarily involves its role as a protected amino acid. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-methyl-3-phenylbutanoic acid: The unprotected form of the compound.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: A similar compound with a different side chain.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a phenyl-substituted butanoic acid backbone. This combination of features makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12(13(18)19)16(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

NWPYPMKFDWKQEJ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1

Origin of Product

United States

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